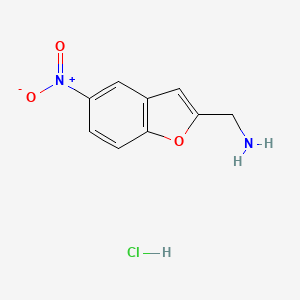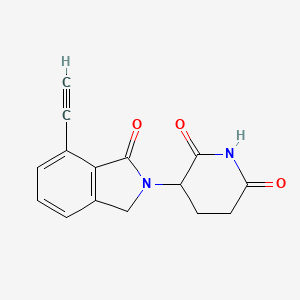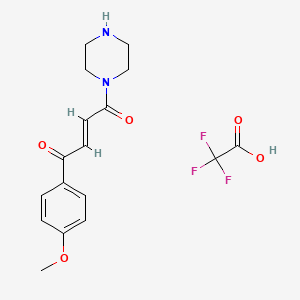
(2E)-1-(4-methoxyphenyl)-4-(piperazin-1-yl)but-2-ene-1,4-dione, trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(4-methoxyphenyl)-4-(piperazin-1-yl)but-2-ene-1,4-dione; trifluoroacetic acid is a complex organic compound that features a combination of aromatic and aliphatic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-methoxyphenyl)-4-(piperazin-1-yl)but-2-ene-1,4-dione typically involves multiple steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with an appropriate reagent to form the methoxyphenyl intermediate.
Piperazine Addition: The intermediate is then reacted with piperazine under controlled conditions to introduce the piperazin-1-yl group.
Formation of the But-2-ene-1,4-dione Structure: This step involves the formation of the but-2-ene-1,4-dione structure through a series of condensation reactions.
Final Assembly and Purification: The final compound is assembled and purified using techniques such as recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of trifluoroacetic acid as a catalyst or reagent can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and but-2-ene-1,4-dione moieties.
Reduction: Reduction reactions can occur at the carbonyl groups, leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Products include quinones and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Substitution: Products include halogenated and nitrated derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Material Science: It can be incorporated into polymers and other materials to improve their properties.
Biology and Medicine
Biochemistry: It can be used in the study of enzyme interactions and protein-ligand binding.
Industry
Chemical Manufacturing: The compound can be used in the production of specialty chemicals and advanced materials.
Agriculture: It may have applications in the development of agrochemicals and pesticides.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The piperazin-1-yl group is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl and but-2-ene-1,4-dione moieties can participate in redox reactions, influencing cellular processes.
相似化合物的比较
Similar Compounds
(2E)-1-(4-hydroxyphenyl)-4-(piperazin-1-yl)but-2-ene-1,4-dione: Similar structure but with a hydroxy group instead of a methoxy group.
(2E)-1-(4-chlorophenyl)-4-(piperazin-1-yl)but-2-ene-1,4-dione: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
Methoxy Group: The presence of the methoxy group in (2E)-1-(4-methoxyphenyl)-4-(piperazin-1-yl)but-2-ene-1,4-dione enhances its electron-donating properties, potentially increasing its reactivity in certain chemical reactions.
Trifluoroacetic Acid: The use of trifluoroacetic acid in the synthesis and purification processes can improve the compound’s stability and solubility.
属性
分子式 |
C17H19F3N2O5 |
|---|---|
分子量 |
388.34 g/mol |
IUPAC 名称 |
(E)-1-(4-methoxyphenyl)-4-piperazin-1-ylbut-2-ene-1,4-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H18N2O3.C2HF3O2/c1-20-13-4-2-12(3-5-13)14(18)6-7-15(19)17-10-8-16-9-11-17;3-2(4,5)1(6)7/h2-7,16H,8-11H2,1H3;(H,6,7)/b7-6+; |
InChI 键 |
FXBSOXIEMBFWQY-UHDJGPCESA-N |
手性 SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C(=O)N2CCNCC2.C(=O)(C(F)(F)F)O |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)C=CC(=O)N2CCNCC2.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{5-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B15297049.png)
![4-[(1R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid](/img/structure/B15297051.png)


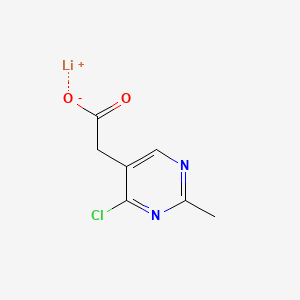
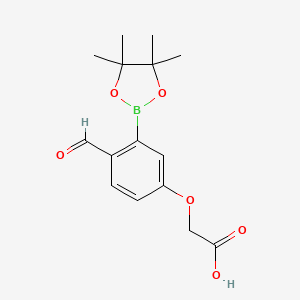
![Tert-butyl 1-[2-(methylamino)ethyl]-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B15297086.png)
![9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine](/img/structure/B15297093.png)
![3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde](/img/structure/B15297110.png)
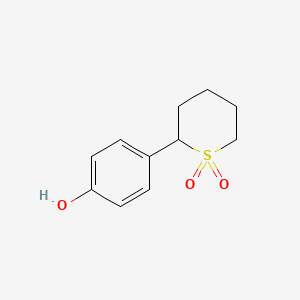
![3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride](/img/structure/B15297120.png)

